![molecular formula C22H16ClN3O4S B2959978 Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-18-7](/img/structure/B2959978.png)
Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a complex chemical compound. It is a derivative of pyrimidothienopyridazine , a class of compounds that have received much attention due to their reactions, synthetic and effective biological importance .
Synthesis Analysis
The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This gives the corresponding ethoxymethyleneamino intermediate, which is then allowed to react with ammonium hydroxide at 70 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a chlorobenzoyl group, an amino group, and a carboxylate group . The exact structure can be elucidated through various spectroscopic methods .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antimicrobial Properties : Research has demonstrated the synthesis of novel thieno[2,3-c]pyridazines, which have been evaluated for their antibacterial activities. For instance, compounds synthesized using ethyl chloroacetate in the presence of sodium ethoxide have shown promising antibacterial properties (Al-Kamali et al., 2014). This area of research highlights the potential of Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate derivatives in contributing to the development of new antibacterial agents.
Synthetic Pathways and Structural Analysis : Studies have also focused on the synthesis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating the compound's role in the development of molecules with potential pharmacological importance. Crystal and molecular structure analyses, including Hirshfeld surface analysis, have provided deep insights into the nature of molecular interactions and the structural stability of these compounds (Achutha et al., 2017).
Fluorescent Molecules and Inhibitors : The reactivity of this compound derivatives has been leveraged to synthesize novel fluorescent molecules and potential inhibitors for specific agricultural pests. This demonstrates the compound's versatility in contributing to diverse scientific applications beyond human medicine (Wu et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which have a similar heterocyclic system, have been found to play a main role in cell biology .
properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-15-12-31-20(24-19(27)14-10-6-7-11-16(14)23)17(15)21(28)26(25-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTYWTQEBDRPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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